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molecular formula C12H18N2O3 B1451819 Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate CAS No. 718632-42-9

Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

Cat. No. B1451819
M. Wt: 238.28 g/mol
InChI Key: CIJITXVSORFVFB-UHFFFAOYSA-N
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Patent
US09403835B2

Procedure details

NaH (60%, 3 g; 73.2 mmol) was added to a solution of methyl 2-[(tert-butoxycarbonyl)(2-cyanoethyl)amino]-2-methylpropanoate (16.5 g, 61.0 mmol) in 1,4-dioxane (300 mL) and the reaction mixture was stirred at 100° C. for 4 hours then concentrated in vacuo. The residue was taken up in water (200 mL) and the pH adjusted to 3.5 with citric acid. The solution was extracted with EA (2×). The combined organics were washed with brine, dried over magnesium sulfate and concentrated in vacuo to afford the title compound (11.5 g, 79%) as an off-white solid. 1H NMR (DMSO-d6) δ 12.24 (s, 1H), 4.02-3.98 (m, 2H), 1.46-1.39 (m, 15H).
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
methyl 2-[(tert-butoxycarbonyl)(2-cyanoethyl)amino]-2-methylpropanoate
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:7][C:8]([N:10]([CH2:18][CH2:19][C:20]#[N:21])[C:11]([CH3:17])([CH3:16])[C:12]([O:14]C)=O)=[O:9])([CH3:6])([CH3:5])[CH3:4]>O1CCOCC1>[C:20]([CH:19]1[CH2:18][N:10]([C:8]([O:7][C:3]([CH3:4])([CH3:5])[CH3:6])=[O:9])[C:11]([CH3:17])([CH3:16])[C:12]1=[O:14])#[N:21] |f:0.1|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[H-].[Na+]
Name
methyl 2-[(tert-butoxycarbonyl)(2-cyanoethyl)amino]-2-methylpropanoate
Quantity
16.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C(C(=O)OC)(C)C)CCC#N
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 100° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with EA (2×)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(#N)C1C(C(N(C1)C(=O)OC(C)(C)C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09403835B2

Procedure details

NaH (60%, 3 g; 73.2 mmol) was added to a solution of methyl 2-[(tert-butoxycarbonyl)(2-cyanoethyl)amino]-2-methylpropanoate (16.5 g, 61.0 mmol) in 1,4-dioxane (300 mL) and the reaction mixture was stirred at 100° C. for 4 hours then concentrated in vacuo. The residue was taken up in water (200 mL) and the pH adjusted to 3.5 with citric acid. The solution was extracted with EA (2×). The combined organics were washed with brine, dried over magnesium sulfate and concentrated in vacuo to afford the title compound (11.5 g, 79%) as an off-white solid. 1H NMR (DMSO-d6) δ 12.24 (s, 1H), 4.02-3.98 (m, 2H), 1.46-1.39 (m, 15H).
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
methyl 2-[(tert-butoxycarbonyl)(2-cyanoethyl)amino]-2-methylpropanoate
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:7][C:8]([N:10]([CH2:18][CH2:19][C:20]#[N:21])[C:11]([CH3:17])([CH3:16])[C:12]([O:14]C)=O)=[O:9])([CH3:6])([CH3:5])[CH3:4]>O1CCOCC1>[C:20]([CH:19]1[CH2:18][N:10]([C:8]([O:7][C:3]([CH3:4])([CH3:5])[CH3:6])=[O:9])[C:11]([CH3:17])([CH3:16])[C:12]1=[O:14])#[N:21] |f:0.1|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[H-].[Na+]
Name
methyl 2-[(tert-butoxycarbonyl)(2-cyanoethyl)amino]-2-methylpropanoate
Quantity
16.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C(C(=O)OC)(C)C)CCC#N
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 100° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with EA (2×)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(#N)C1C(C(N(C1)C(=O)OC(C)(C)C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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